Cas no 687570-38-3 (4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide)

4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide
- Benzamide, 4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]-
- SR-01000907057-1
- 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
- 687570-38-3
- 4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide
- AKOS001780040
- SR-01000907057
- F0582-0035
- EU-0022458
- N-(2-((1H-indol-3-yl)thio)ethyl)-4-fluorobenzamide
-
- Inchi: 1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)17(21)19-9-10-22-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H,19,21)
- InChI Key: HXTALXPDPGCKBB-UHFFFAOYSA-N
- SMILES: C(NCCSC1C2=C(NC=1)C=CC=C2)(=O)C1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 314.08891244g/mol
- Monoisotopic Mass: 314.08891244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 3.6
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 565.2±40.0 °C(Predicted)
- pka: 14.19±0.46(Predicted)
4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0582-0035-10μmol |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-3mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-25mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-40mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-1mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-4mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-15mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-20mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-20μmol |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0582-0035-2mg |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
687570-38-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide Related Literature
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide
Professional Introduction to Compound with CAS No. 687570-38-3 and Product Name: 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide
The compound in question, identified by the CAS number 687570-38-3, is a specialized chemical entity that has garnered attention in the field of pharmaceutical research and development. Its molecular structure, characterized by a 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide backbone, positions it as a potentially valuable intermediate or lead compound for further medicinal chemistry exploration. This introduction aims to provide a comprehensive overview of the compound's structural features, potential biological activities, and its relevance in contemporary research.
At the core of this compound's identity is its intricate molecular architecture, which combines several key pharmacophoric elements. The presence of a fluoro-substituent at the fourth position of the benzamide ring is particularly noteworthy. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic stability, binding affinity, and electronic properties of the molecule. In the context of 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide, the fluorine atom may play a crucial role in enhancing the compound's interaction with biological targets, thereby influencing its pharmacological profile.
The benzamide moiety is another critical component of this compound. Benzamides are well-documented scaffolds in medicinal chemistry, often exhibiting diverse biological activities ranging from anti-inflammatory to anticancer effects. The specific substitution pattern on the benzamide ring in 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide further tailors its potential pharmacological properties. The nitrogen atom of the amide group can form hydrogen bonds with biological targets, while the aromatic ring provides a platform for hydrophobic interactions.
Of particular interest is the 1H-indol-3-ylsulfanyl substituent attached to the ethyl chain of the benzamide. Indole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The sulfanyl group introduces additional polar interactions and may enhance solubility, which is often a critical factor in drug formulation and delivery. This combination of structural elements suggests that 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide could possess unique pharmacological characteristics that make it suitable for therapeutic applications.
In recent years, there has been significant interest in developing novel compounds that target inflammation and immune responses. The indole scaffold, in particular, has been extensively studied for its potential in modulating immune pathways. Preclinical studies have demonstrated that certain indole derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Given the structural similarities between indole derivatives and 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide, it is plausible that this compound could exhibit similar anti-inflammatory effects.
Furthermore, the presence of a fluoro-substituent may enhance the compound's bioavailability by improving metabolic stability and reducing susceptibility to enzymatic degradation. This property is particularly important for oral administration routes, where first-pass metabolism can significantly reduce drug efficacy. The fluorine atom can also influence electronic distribution within the molecule, potentially altering receptor binding affinities and kinetic properties.
Another area of research relevant to 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide is its potential as an anticancer agent. Indole derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The sulfanyl group may enhance these effects by facilitating interactions with cellular components involved in cancer progression. Additionally, the benzamide moiety has been identified as a key pharmacophore in several oncology drugs, further supporting the potential therapeutic utility of this compound.
The synthesis of 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies are employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often utilized to construct complex molecular frameworks efficiently. The fluorination step is particularly critical and requires specialized conditions to achieve regioselectivity and minimize byproduct formation.
In conclusion, 4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide represents a promising candidate for further pharmacological investigation due to its unique structural features and potential biological activities. The combination of a fluoro-substituent, benzamide core, and 1H-indol-3-ylsulfanyl group creates a versatile scaffold that could be optimized for various therapeutic applications. Continued research into this compound will likely uncover new insights into its mechanisms of action and potential clinical uses.
687570-38-3 (4-fluoro-N-2-(1H-indol-3-ylsulfanyl)ethylbenzamide) Related Products
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)




